molecular formula C17H17N3O4 B2994869 Benzo[d][1,3]dioxol-5-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone CAS No. 2034331-95-6

Benzo[d][1,3]dioxol-5-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone

Cat. No. B2994869
CAS RN: 2034331-95-6
M. Wt: 327.34
InChI Key: GWCUWGQQZWTGCS-UHFFFAOYSA-N
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Description

This compound is a type of organic molecule that has been studied for its potential applications in various fields . It has been mentioned in the context of anticancer research .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been synthesized via a Pd-catalyzed C-N cross-coupling .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques and single crystal X-ray diffraction method .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been synthesized via a Pd-catalyzed C-N cross-coupling . Another study reported the synthesis and application of (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide for the detection of carcinogenic lead .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, the formula of a similar compound is C20H18O7 and its molecular weight is 370.3527 .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research into the synthesis of new pyridine derivatives, including compounds structurally related to Benzo[d][1,3]dioxol-5-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone, has shown variable and modest antimicrobial activity against investigated strains of bacteria and fungi. These compounds have been synthesized through a series of reactions involving 2-amino substituted benzothiazoles and chloropyridine carboxylic acid, leading to the formation of amide derivatives with antimicrobial properties (Patel, Agravat, & Shaikh, 2011).

Structural and Theoretical Studies

Another aspect of research focuses on the structural, optical, etching studies, and theoretical calculations of compounds with similar structures. For instance, studies involving single-crystal X-ray diffraction and density functional theory (DFT) calculations have been conducted to confirm the molecular structure and understand the physicochemical properties of these compounds. Such research aids in identifying the reactive sites on the molecular surface, thereby providing insights into their potential applications in various fields (Karthik et al., 2021).

Application in Drug Design

The compound's structure and physicochemical properties are of interest in the design and synthesis of new pharmaceuticals. Research into similar compounds has led to the development of novel fused chromone–pyrimidine hybrids and other derivatives with potential antiproliferative activity. These compounds are synthesized through various chemical reactions and are evaluated for their biological activities, providing a foundation for future drug discovery efforts (Sambaiah et al., 2017).

Advanced Material Research

The synthesis and investigation of related compounds also extend to the field of materials science, where their unique properties are harnessed for developing new materials with specific functionalities. For example, research into the thermal and photochemical reactions of these compounds in the presence of dioxygen and water has implications for understanding the stability and reactivity of materials under different conditions (Hanson et al., 2010).

Future Directions

Future research could focus on further optimization of these compounds to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

Biochemical Analysis

Biochemical Properties

The compound interacts with various enzymes and proteins in biochemical reactions. It has been synthesized via a Pd-catalyzed C-N cross-coupling . The compound’s interaction with these biomolecules contributes to its anticancer activity.

Cellular Effects

Benzo[d][1,3]dioxol-5-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone influences cell function by causing cell cycle arrest at the S phase and inducing apoptosis in CCRF-CEM cancer cells . It impacts cell signaling pathways, gene expression, and cellular metabolism, contributing to its anticancer effects.

Molecular Mechanism

At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions help to inhibit the growth of cancer cells.

properties

IUPAC Name

1,3-benzodioxol-5-yl-(3-pyrimidin-4-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4/c21-17(12-3-4-14-15(8-12)23-11-22-14)20-7-1-2-13(9-20)24-16-5-6-18-10-19-16/h3-6,8,10,13H,1-2,7,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWCUWGQQZWTGCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC3=C(C=C2)OCO3)OC4=NC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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